molecular formula C8H8ClFS B3053337 1-[(2-Chloroethyl)thio]-4-fluorobenzene CAS No. 5323-03-5

1-[(2-Chloroethyl)thio]-4-fluorobenzene

Cat. No. B3053337
CAS RN: 5323-03-5
M. Wt: 190.67 g/mol
InChI Key: FVPJPTJNQRLTJO-UHFFFAOYSA-N
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Description

“1-[(2-Chloroethyl)thio]-4-fluorobenzene” is a specialty product for proteomics research . It has a molecular formula of C8H8ClFS and a molecular weight of 190.666 .


Molecular Structure Analysis

The molecular structure of “1-[(2-Chloroethyl)thio]-4-fluorobenzene” consists of a benzene ring substituted with a fluorine atom and a 2-chloroethylthio group . The exact 3D structure would require more specific data or computational chemistry methods to determine.

Scientific Research Applications

Spectroscopic Analysis

1-[(2-Chloroethyl)thio]-4-fluorobenzene, similar to its chemical analogs, has been subject to spectroscopic analysis to understand its molecular structure and properties. Studies like those conducted by Seth-Paul and Shino (1975) on the infrared (IR) and Raman spectra of related compounds provide insights into the molecular symmetry and vibrational characteristics of such molecules (Seth-Paul & Shino, 1975).

Organometallic Chemistry

Fluorobenzenes, including compounds similar to 1-[(2-Chloroethyl)thio]-4-fluorobenzene, are increasingly recognized for their role in organometallic chemistry and catalysis, as Pike, Crimmin, and Chaplin (2017) report. Their unique electronic properties due to fluorine substituents make them suitable for various chemical reactions and applications in organic synthesis (Pike, Crimmin, & Chaplin, 2017).

Molecular Spectroscopy

The molecular spectroscopy of fluorobenzene derivatives, including quadrupole coupling constants and dipole moments, provides valuable information for understanding the electronic environment and behavior of these molecules. Studies like those by Onda et al. (1994) highlight the importance of these measurements in molecular physics (Onda et al., 1994).

Chemical Reactivity and Synthesis

Research by Goryunov et al. (2010) demonstrates the chemical reactivity of fluorobenzenes in nucleophilic substitution reactions, providing insights into the synthesis and applications of such compounds in organic chemistry (Goryunov et al., 2010).

Crystal Structure Analysis

The crystal structure analysis of fluorobenzenes, as reported by Thalladi et al. (1998), explores the intermolecular interactions in these compounds. Such studies are crucial for understanding the solid-state properties and potential applications of these materials (Thalladi et al., 1998).

Electrochemical Applications

Studies on the electrochemical properties of fluorobenzene derivatives, like those by Horio et al. (1996), are important for understanding their behavior in electrochemical processes, which can be crucial for applications in materials science and electrochemistry (Horio et al., 1996).

properties

IUPAC Name

1-(2-chloroethylsulfanyl)-4-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFS/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVPJPTJNQRLTJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90406976
Record name 1-[(2-Chloroethyl)sulfanyl]-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Chloroethyl)thio]-4-fluorobenzene

CAS RN

5323-03-5
Record name 1-[(2-Chloroethyl)sulfanyl]-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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